3-Cyano-5-hydroxypyridine
CAS No.: 152803-24-2
Cat. No.: VC21140382
Molecular Formula: C6H4N2O
Molecular Weight: 120.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 152803-24-2 |
|---|---|
| Molecular Formula | C6H4N2O |
| Molecular Weight | 120.11 g/mol |
| IUPAC Name | 5-hydroxypyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C6H4N2O/c7-2-5-1-6(9)4-8-3-5/h1,3-4,9H |
| Standard InChI Key | KAXIYYPIORYZLB-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC=C1O)C#N |
| Canonical SMILES | C1=C(C=NC=C1O)C#N |
Introduction
3-Cyano-5-hydroxypyridine is a heterocyclic organic compound with the molecular formula and a CAS number of 152803-24-2. It is recognized for its utility as an active pharmaceutical ingredient, particularly in the development of novel therapeutic agents. The compound features a pyridine ring substituted with a cyano group at the 3-position and a hydroxyl group at the 5-position, which contributes to its chemical reactivity and biological activity.
Synthesis and Applications
3-Cyano-5-hydroxypyridine can be synthesized through various methods, often involving the reaction of pyridine derivatives with cyano compounds. The compound has garnered attention in medicinal chemistry for its potential as an anticancer agent, particularly due to its ability to modulate survivin, a protein associated with cancer cell resistance to chemotherapy.
Applications:
-
Pharmaceutical Development: Used as an intermediate in the synthesis of various drugs.
-
Anticancer Research: Demonstrated cytotoxic activity against several human cancer cell lines, including prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) .
Biological Activity
Recent studies have highlighted the anticancer properties of 3-cyano-5-hydroxypyridine derivatives, showcasing their ability to induce apoptosis in cancer cells. The compound's mechanism involves the downregulation of survivin expression, leading to increased sensitivity of cancer cells to chemotherapeutic agents.
Key Findings:
-
Compounds derived from 3-cyano-5-hydroxypyridine exhibited significant cytotoxicity, with some derivatives showing IC50 values comparable or superior to established anticancer drugs like 5-fluorouracil (5-FU) .
Safety and Handling
3-Cyano-5-hydroxypyridine is classified as hazardous due to its potential health risks upon exposure:
| Hazard Classification | Description |
|---|---|
| Acute Oral Toxicity | Category 4 |
| Acute Dermal Toxicity | Category 4 |
| Skin Irritation | Causes skin irritation |
| Eye Irritation | Causes serious eye irritation |
| Respiratory Irritation | May cause respiratory irritation |
Precautions:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume